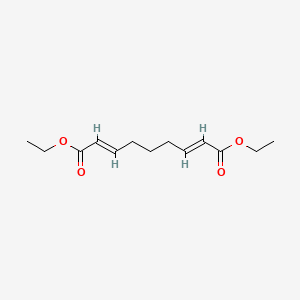
1,9-Diethyl (2E,7E)-nona-2,7-dienedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9-Diethyl (2E,7E)-nona-2,7-dienedioate is an organic compound characterized by its unique structure, which includes two ethyl ester groups attached to a nonadienedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Diethyl (2E,7E)-nona-2,7-dienedioate typically involves the esterification of 2,7-nonadienedioic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The reaction can be represented as follows:
2,7-Nonadienedioic acid+2 EthanolAcid Catalyst1,9-Diethyl (2E,7E)-nona-2,7-dienedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the production of the desired ester with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,9-Diethyl (2E,7E)-nona-2,7-dienedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diacids or other oxidized derivatives.
Reduction: Formation of saturated esters.
Substitution: Formation of amides or other substituted esters.
Aplicaciones Científicas De Investigación
1,9-Diethyl (2E,7E)-nona-2,7-dienedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,9-Diethyl (2E,7E)-nona-2,7-dienedioate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in various biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
(2E,7E)-5-Hydroxy-2,7-nonadienedioic acid diethyl ester: A similar compound with a hydroxyl group, which may exhibit different reactivity and properties.
2,7-Nonadienedioic acid diethyl ester: A compound with a similar backbone but different functional groups.
Uniqueness
1,9-Diethyl (2E,7E)-nona-2,7-dienedioate is unique due to its specific ester groups and double bond configuration, which confer distinct chemical and physical properties. These properties make it suitable for various applications that similar compounds may not fulfill.
Propiedades
Fórmula molecular |
C13H20O4 |
|---|---|
Peso molecular |
240.29 g/mol |
Nombre IUPAC |
diethyl (2E,7E)-nona-2,7-dienedioate |
InChI |
InChI=1S/C13H20O4/c1-3-16-12(14)10-8-6-5-7-9-11-13(15)17-4-2/h8-11H,3-7H2,1-2H3/b10-8+,11-9+ |
Clave InChI |
DGDKCADOPSQFGL-GFULKKFKSA-N |
SMILES isomérico |
CCOC(=O)/C=C/CCC/C=C/C(=O)OCC |
SMILES canónico |
CCOC(=O)C=CCCCC=CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















